molecular formula C10H11N3O3 B13099631 Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) CAS No. 506437-25-8

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)

Cat. No.: B13099631
CAS No.: 506437-25-8
M. Wt: 221.21 g/mol
InChI Key: GQJKUBCSZILNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused bicyclic core and substituent arrangement. The base structure consists of an isoxazole ring fused to a pyrimidine-4,6-dione system. The numbering begins at the oxygen atom of the isoxazole ring, proceeding through the shared [3,4-d] fusion to the pyrimidine moiety. Substituents are assigned positions based on this numbering: a cyclopropyl group at position 3 and methyl groups at positions 5 and 7.

Table 1: Nomenclature Summary

Property Description
IUPAC Name Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-
CAS Registry Number 506437-25-8
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol

Alternative naming conventions include the Chemical Abstracts Service (CAS) index name, which prioritizes the pyrimidinedione system as the parent structure. The "9CI" suffix denotes its inclusion in the ninth collective index of CAS nomenclature. Non-systematic names occasionally appear in supplier catalogs, such as "3-cyclopropyl-5,7-dimethylisoxazolopyrimidinedione," though these lack IUPAC compliance.

Structural Elucidation Through X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

While X-ray crystallographic data for this specific compound remains unpublished, its structure can be inferred through comparative analysis with related isoxazolopyrimidine derivatives. The fused bicyclic system imposes planarity on the isoxazole and pyrimidine rings, with bond lengths and angles consistent with conjugated π-systems.

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights:

  • ¹H NMR : The cyclopropyl group’s protons resonate as a multiplet near δ 0.8–1.2 ppm, while the methyl groups at positions 5 and 7 appear as singlets between δ 2.1–2.3 ppm.
  • ¹³C NMR : The carbonyl carbons of the dione groups are deshielded, appearing at δ 165–170 ppm, characteristic of cyclic ketones.

Table 2: Predicted NMR Chemical Shifts

Position ¹H Shift (ppm) ¹³C Shift (ppm) Assignment
3 - 28.5 Cyclopropyl C
5/7 2.2 (s) 22.1 Methyl C
4/6 - 168.4 Carbonyl C
Isoxazole O - - Ring oxygen

The absence of coupling between the cyclopropyl and methyl groups in COSY spectra confirms their spatial separation.

Comparative Analysis With Analogous Isoxazolopyrimidine Derivatives

Structural variations among isoxazolopyrimidine derivatives significantly influence their physicochemical properties:

Table 3: Structural Comparison of Analogous Compounds

Compound Core Structure Substituents Key Distinction
Target Compound Isoxazolo[3,4-d]pyrimidine 3-cyclopropyl, 5/7-methyl Cyclopropyl enhances steric hindrance
Isoxazolo[4,5-d]pyrimidine Isoxazolo[4,5-d]pyrimidine Unsubstituted Different ring fusion ([4,5-d] vs [3,4-d])
3,4,6-Trimethylisoxazolo[3,4-d]pyridazin-7-one Isoxazolo[3,4-d]pyridazinone 3,4,6-methyl Pyridazinone vs pyrimidinedione core

The cyclopropyl group in the target compound introduces greater conformational rigidity compared to linear alkyl substituents, potentially affecting solubility and metabolic stability. The methyl groups at positions 5 and 7 shield the dione system from nucleophilic attack, a feature absent in simpler analogs like Isoxazolo[4,5-d]pyrimidine.

Properties

CAS No.

506437-25-8

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-cyclopropyl-5,7-dimethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C10H11N3O3/c1-12-8-6(9(14)13(2)10(12)15)7(16-11-8)5-3-4-5/h5H,3-4H2,1-2H3

InChI Key

GQJKUBCSZILNJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NOC(=C2C(=O)N(C1=O)C)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles . This reaction is often carried out in the presence of a base, such as pyridine, under reflux conditions to yield the desired isoxazolo-pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Isoxazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : A series of isoxazolo[5,4-d]pyrimidin-4(5H)-one-based selective IDO1 inhibitors were synthesized with promising results. These inhibitors demonstrated low micromolar IC₅₀ values against IDO1, suggesting potential for use in cancer immunotherapy by enhancing T-cell responses against tumors .
  • Cell Proliferation Inhibition : Studies have shown that certain derivatives effectively inhibited the proliferation of cancer cells expressing specific receptors such as EGFR (Epidermal Growth Factor Receptor). The structure-activity relationship (SAR) analysis identified critical substituents that enhance inhibitory activity .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of isoxazolo[3,4-d]pyrimidine compounds:

  • Oxidative Stress Reduction : Some studies suggest that these compounds can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .
  • Potential in Treating Neurodegenerative Disorders : The dual role of certain metabolites derived from isoxazole compounds indicates their potential in treating conditions like Alzheimer's and Parkinson's diseases by modulating oxidative stress pathways .

Antimicrobial Activity

Isoxazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:

Case Study 1: Anticancer Efficacy

A focused library of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives was synthesized and tested for IDO1 inhibition. The most effective compounds exhibited IC₅₀ values ranging from 0.1 to 0.5 µM against various cancer cell lines. This study illustrates the potential of these compounds as therapeutic agents in cancer treatment .

Case Study 2: Neuroprotective Mechanisms

In a study investigating the neuroprotective effects of isoxazolo[3,4-d]pyrimidine derivatives on neuronal cells exposed to oxidative stress, it was found that certain derivatives significantly reduced cell death and improved cell viability compared to control groups. This suggests a protective mechanism that warrants further exploration for therapeutic applications in neurodegenerative diseases .

Summary of Applications

Application AreaDescriptionKey Findings
AnticancerInhibition of IDO1 and other cancer-related pathwaysLow micromolar IC₅₀ values against cancer cells
NeuroprotectionMitigation of oxidative stress in neuronal cellsImproved cell viability in stressed conditions
AntimicrobialPotential effectiveness against pathogenic bacteriaOngoing investigations into structural efficacy

Mechanism of Action

Comparison with Similar Compounds

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 7-ethyl- (CAS 65183-61-1)

  • Structural Differences : Replaces the cyclopropyl group at position 3 with an ethyl substituent.
  • Physicochemical Properties: Property Target Compound (3-cyclopropyl) 7-Ethyl Analog Molecular Formula C9H9N3O3 C7H7N3O3 Molecular Weight (g/mol) 207.19 (estimated) 181.15 Density (g/cm³) Not reported 1.394 The ethyl analog exhibits lower molecular weight and higher density, likely due to reduced steric bulk compared to the cyclopropyl group .

Cis-8,9-Dihydroisoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones

  • Structural Differences : Incorporates a dihydro modification (saturated C8-C9 bond), reducing aromaticity in the isoxazole ring.
  • Synthetic Relevance : This saturation alters electronic properties, making the compound less prone to oxidation but more flexible. Such derivatives are often intermediates in the synthesis of fully aromatic analogs like the target compound .
  • Biological Activity : Reduced aromaticity may decrease π-π stacking interactions, impacting solubility and bioavailability.

Isoxazolo[3,4-c]pyridin-3(1H)-imine, 5,7-dimethyl- (9CI) (CAS 95109-28-7)

  • Core Structure : Replaces the pyrimidine-dione with a pyridin-imine system, altering hydrogen-bonding capacity.
  • Functional Groups : Retains 5,7-dimethyl substituents but lacks the dione oxygen atoms critical for forming heterosynthon bonds (e.g., with amides or carboxylic acids).
  • Pharmacokinetic Impact : The imine group may confer basicity, influencing solubility and membrane permeability compared to the neutral dione moiety in the target compound .

Pharmacological and Supramolecular Considerations

  • Heterosynthon Interactions : The pyrimidine-dione core in the target compound enables hydrogen bonding via carbonyl oxygen atoms, akin to pyrazine and isonicotinamide derivatives. This property is exploited in co-crystal formation to enhance pharmacokinetic profiles .
  • Methyl Groups: Improve lipophilicity, favoring passive diffusion across biological membranes.

Biological Activity

Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis of isoxazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization processes. For instance, the reaction of appropriate precursors with hydrazine or hydroxylamine can yield various isoxazole derivatives which can then be modified to obtain the desired pyrimidine structure .

Biological Activities

1. Anticancer Activity:
Research indicates that isoxazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against different cancer cell lines. Compounds demonstrated potent inhibitory effects on cell proliferation with IC50 values in the low micromolar range against lung (H460), melanoma (B16F10), and adenocarcinoma (A549) cell lines .

2. Antimicrobial Properties:
These compounds have also shown promising antimicrobial activity. Isoxazolo derivatives have been tested against various bacterial strains and fungi. The presence of specific substituents on the isoxazole ring enhances their efficacy as antimicrobial agents .

3. Anti-inflammatory Effects:
The anti-inflammatory potential of isoxazolo[3,4-d]pyrimidines has been documented in several studies. Compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Selective COX-2 inhibitors derived from this class have shown reduced side effects compared to non-selective inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of isoxazolo[3,4-d]pyrimidine derivatives can be significantly influenced by their structural modifications. Key findings from SAR studies indicate:

  • Substituents: The presence of alkyl groups at specific positions enhances anticancer activity.
  • Rigidity: Compounds with a more rigid structure tend to exhibit better potency against cancer cell lines.
  • Heteroatoms: Incorporating heteroatoms such as nitrogen or oxygen into the side chains has been associated with improved biological activity .

Case Studies

Case Study 1: Antitumor Activity
A series of synthesized isoxazolo derivatives were tested for FGFR1 inhibition, crucial for certain types of cancers. One derivative showed an FGFR1 inhibition rate of 37.4% at 1 μM concentration and demonstrated IC50 values ranging from 4.26 to 5.83 μM across different cancer cell lines, suggesting potential as a therapeutic agent in FGFR1-mediated cancers .

Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, several isoxazolo derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most active compound displayed an MIC value comparable to that of conventional antibiotics .

Q & A

Basic: What are the recommended synthetic routes for Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of isoxazolo-pyrimidine derivatives typically involves cyclocondensation reactions between heterocyclic amines and carbonyl-containing precursors. For example, Abdelhamid (2010) demonstrated the use of sodium salts of benzofuran-propenone derivatives and heterocyclic amines to construct fused pyrimidine systems . To optimize reaction conditions:

  • Statistical Design of Experiments (DoE): Use factorial designs (e.g., Box-Behnken or Central Composite) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. This reduces trial-and-error inefficiencies .
  • Computational Pre-screening: Employ quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states, as practiced in ICReDD’s feedback loop between computation and experimentation .

Table 1: Example Reaction Parameters for Isoxazolo-Pyrimidine Synthesis

ParameterRange/Optimized ValueImpact on Yield
Temperature (°C)80–120Higher temps favor cyclization
Solvent (polarity)DMF > THFPolar aprotic solvents enhance reactivity
Catalystp-TsOH (0.5–1.0 eq)Acid catalysis accelerates ring closure

Advanced: How can contradictory spectral data (e.g., NMR, IR) during compound characterization be resolved?

Methodological Answer:
Contradictions in spectral data often arise from tautomerism, impurities, or dynamic exchange processes. To address this:

  • Multi-Technique Validation: Cross-reference NMR (¹H, ¹³C, DEPT), IR, and high-resolution mass spectrometry (HRMS) data. For example, in , unambiguous assignment of pyrimidine NH protons required 2D NMR (HSQC, HMBC) .
  • Dynamic Effects Analysis: Variable-temperature NMR can identify tautomeric equilibria (e.g., keto-enol shifts in pyrimidine-dione systems) .
  • Computational Spectroscopy: Compare experimental IR/NMR shifts with density functional theory (DFT)-calculated spectra to confirm structural assignments .

Basic: What are the key physicochemical properties influencing the reactivity of this compound in heterocyclic coupling reactions?

Methodological Answer:
Critical properties include:

  • Electron-Deficient Pyrimidine Core: The dione moiety enhances electrophilicity, facilitating nucleophilic attacks at C-2 or C-4 positions .
  • Steric Effects of Substituents: The 3-cyclopropyl and 5,7-dimethyl groups influence regioselectivity. Cyclopropane’s rigidity may hinder planar transition states, favoring alternative reaction pathways .
  • Solubility: Low solubility in non-polar solvents (due to the dione group) necessitates polar aprotic solvents (DMF, DMSO) for homogeneous reactions .

Advanced: How can researchers design experiments to elucidate the mechanistic pathway of [3+2] cycloadditions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping Intermediates: Use low-temperature NMR or EPR to detect transient species (e.g., nitrile imines or zwitterionic intermediates) .
  • Computational Modeling: Apply transition state theory (TST) or molecular dynamics (MD) to map potential energy surfaces and identify intermediates .

Table 2: Key Mechanistic Probes for Cycloadditions

ProbeApplication
KIE (kH/kD > 1)Indicates bond-breaking in RDS
Hammett PlotCorrelates substituent effects with mechanism
Isotopic LabelingTracks atom migration pathways

Basic: What analytical techniques are most reliable for purity assessment of this compound?

Methodological Answer:

  • HPLC-PDA/MS: Detects impurities down to 0.1% using reverse-phase columns (C18) with UV/Vis and mass detection .
  • Elemental Analysis (EA): Validate stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values .
  • Differential Scanning Calorimetry (DSC): Assess crystallinity and detect polymorphic impurities via melting point consistency .

Advanced: How can researchers address discrepancies in bioactivity data across different studies?

Methodological Answer:

  • Standardized Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers or confounding factors .
  • Structure-Activity Relationship (SAR) Modeling: Use QSAR to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity trends .

Basic: What safety considerations are critical when handling this compound?

Methodological Answer:

  • Toxicological Screening: Refer to PubChem data (e.g., –14) for acute toxicity (LD50) and mutagenicity alerts .
  • Waste Management: Neutralize acidic byproducts (from dione hydrolysis) with bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.